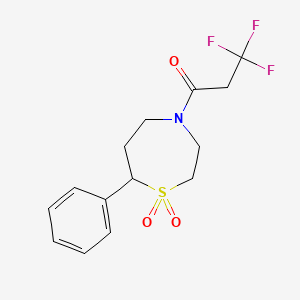
Sodium 2-(2-fluoropyridin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(2-fluoropyridin-4-yl)acetate is a chemical compound with the molecular formula C7H5FNNaO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Sodium 2-(2-fluoropyridin-4-yl)acetate consists of a sodium atom, a fluorine atom, a nitrogen atom, two oxygen atoms, and seven carbon atoms .Physical And Chemical Properties Analysis
Sodium 2-(2-fluoropyridin-4-yl)acetate is a solid at room temperature . The molecular weight of the compound is 177.11 .Aplicaciones Científicas De Investigación
- 18F-Substituted Pyridines : Sodium 2-(2-fluoropyridin-4-yl)acetate can serve as a precursor for the synthesis of ^18F-substituted pyridines. These radiolabeled compounds are valuable for positron emission tomography (PET) imaging, allowing researchers to visualize specific biological processes in vivo .
- Cancer Radiotherapy : Fluorinated pyridines, including this compound, have been investigated for local radiotherapy of cancer. Their selective incorporation into tumor cells can enhance the effectiveness of radiation therapy .
- Fluorine-Containing Agrochemicals : The introduction of fluorine atoms into lead structures is a common strategy to improve the physical, biological, and environmental properties of agrochemicals. Sodium 2-(2-fluoropyridin-4-yl)acetate contributes to the development of novel agricultural products with enhanced efficacy .
- Medicinal Chemistry : Approximately 10% of pharmaceuticals currently in use contain fluorine atoms. Researchers explore fluorinated compounds for drug discovery due to their unique properties. Sodium 2-(2-fluoropyridin-4-yl)acetate may play a role in designing new drugs .
- Synthesis of Fluoropyridines : Researchers employ various methods to synthesize fluoropyridines. These include Umemoto and Balts-Schiemann reactions, cyclization, and substitution reactions. Sodium 2-(2-fluoropyridin-4-yl)acetate serves as a building block in these synthetic pathways .
- Fluoropyridine Derivatives : Scientists investigate the biological activity of fluoropyridine derivatives. Sodium 2-(2-fluoropyridin-4-yl)acetate may exhibit specific interactions with biological targets, making it relevant for drug discovery and understanding cellular processes .
- Functional Materials : Fluorinated compounds find applications in materials science. Sodium 2-(2-fluoropyridin-4-yl)acetate could contribute to the design of functional materials with tailored properties, such as improved solubility or stability .
- Fluorine as a Catalytic Element : Researchers explore the use of fluorine-containing compounds as catalysts. Sodium 2-(2-fluoropyridin-4-yl)acetate might participate in catalytic reactions, enabling the synthesis of complex organic molecules .
Radiobiology and Imaging Agents
Agrochemicals and Pharmaceuticals
Chemical Synthesis
Biological Studies
Materials Science
Organic Synthesis and Catalysis
Safety and Hazards
Propiedades
IUPAC Name |
sodium;2-(2-fluoropyridin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.Na/c8-6-3-5(1-2-9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONNSVAZMKVQSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(2-fluoropyridin-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2618613.png)

![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)

![N-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2618621.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)



